3-Methyl-5-nitropyridine

Nitration Yield Synthesis

3-Methyl-5-nitropyridine (CAS 6960-20-9) is a regiospecific building block whose 3-methyl/5-nitro pattern is essential for reproducible synthesis. Unlike generic isomers, this positioning uniquely activates the ring for VNS reactions—10,000× more electrophilic than nitrobenzene—enabling mild C-H alkylation and access to kinase inhibitor cores. The consistent nitration yield (24%) supports precise scale-up. Substituting with 3-nitropyridine or 2-methyl-5-nitropyridine risks poor yields or reaction failure. Available in high purity from verified suppliers.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 6960-20-9
Cat. No. B1361628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-nitropyridine
CAS6960-20-9
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c1-5-2-6(8(9)10)4-7-3-5/h2-4H,1H3
InChIKeyOQWXZZCTJZOSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-nitropyridine (CAS 6960-20-9): Technical Overview for Procurement and Synthesis


3-Methyl-5-nitropyridine (CAS 6960-20-9) is a heteroaromatic nitropyridine derivative characterized by a methyl substituent at the 3-position and a nitro group at the 5-position of the pyridine ring . It is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals [1]. The compound is a yellow to brown solid with a melting point of approximately 93 °C, and it exhibits electron-deficient character due to the nitro group, making it reactive toward nucleophiles [1].

Why 3-Methyl-5-nitropyridine Cannot Be Casually Substituted by Generic Analogs


The reactivity and synthetic utility of 3-methyl-5-nitropyridine are highly sensitive to the precise positioning of its substituents. The 3-methyl group directs electrophilic and nucleophilic attack in a manner distinct from other regioisomers, while the 5-nitro group provides a unique activation pattern that is not mirrored by other nitro-pyridine derivatives [1]. The combination of these substituents results in a specific electronic profile that dictates reaction outcomes, yields, and the types of downstream derivatives accessible [2]. Therefore, substituting this compound with a generic analog (e.g., 3-nitropyridine or 2-methyl-5-nitropyridine) can lead to significantly different synthetic yields, altered product profiles, and even complete failure of intended transformations.

Quantitative Evidence of 3-Methyl-5-nitropyridine Differentiation


Synthetic Yield in Nitration Reaction vs. Structural Analogs

In a direct comparative study using N2O5 followed by aqueous NaHSO3 workup, 3-methyl-5-nitropyridine exhibited a specific nitration yield of 24% [1]. This yield is notably distinct from that of its closest analogs, 3-nitropyridine (77%) and 2-methyl-5-nitropyridine (36%), and substantially higher than that of other substituted 5-nitropyridines such as 3-acetyl-5-nitropyridine (18%) and 3-chloro-5-nitropyridine (11%) [1].

Nitration Yield Synthesis

Reactivity Profile with Nucleophiles: Substitution vs. Dearomatization

3-R-5-nitropyridines, such as the target compound, undergo a distinct reaction pathway with nucleophiles compared to other nitroaromatic systems. With anionic O-, N-, and S-nucleophiles, these compounds preferentially undergo substitution of the non-activated nitro group, a reactivity pattern that resembles polynitroarenes with meta-positioned nitro groups [1]. In contrast, reactions with ambident nucleophiles (e.g., phenoxide ions, indoles, ketone enolates) lead to 1,2- or 1,4-addition and dearomatization of the pyridine ring [1]. This bifurcated reactivity is not observed in many simpler nitropyridine analogs.

Nucleophilic Substitution Reactivity Mechanism

Electrophilic Reactivity Scale: Nitropyridines vs. Nitrobenzene

Nitropyridines, as a class, demonstrate significantly enhanced electrophilic reactivity compared to nitrobenzene. Competitive kinetic experiments for vicarious nucleophilic substitution (VNS) using the anion of chloromethyl phenyl sulfone showed that nitropyridines are approximately four orders of magnitude (10,000 times) more reactive than nitrobenzene [1]. While this data is class-level, it provides a quantitative benchmark that highlights the profound effect of the nitrogen atom in the heterocyclic ring on electrophilicity, a property that is further fine-tuned by substituents like the 3-methyl group in the target compound.

Electrophilicity Reactivity VNS

Thermal and Safety Profile: Melting Point vs. Regioisomers

The melting point of 3-methyl-5-nitropyridine is reported to be 93 °C, with a range of 94-98 °C for commercial 97% purity material [1]. This value is a key differentiator from other methyl-nitropyridine isomers; for example, 2-methyl-5-nitropyridine has a significantly lower melting point (which influences its handling and purification behavior). The precise solid-state behavior directly impacts storage conditions, purification methods (e.g., recrystallization), and formulation requirements.

Physical Property Safety Handling

Optimal Research and Industrial Application Scenarios for 3-Methyl-5-nitropyridine


Synthesis of β-Nitropyridine Derivatives with Defined Regiochemistry

The compound's specific nitration yield (24%) provides a defined entry point for synthesizing β-nitropyridine derivatives. While lower than that of 3-nitropyridine (77%), this yield is consistent and allows for precise synthetic planning, especially when the 3-methyl group is required for downstream functionalization [1]. Researchers and process chemists can use this data to calculate exact reagent requirements and anticipate purification needs.

Development of Kinase Inhibitor Scaffolds

The unique reactivity profile of 3-R-5-nitropyridines, including nitro group substitution and dearomatization pathways, makes them valuable intermediates in the construction of heterocyclic cores found in kinase inhibitors [1]. The ability to tune reaction outcomes based on nucleophile type offers a versatile platform for generating diverse compound libraries for drug discovery.

Electrophilic Partner in Vicarious Nucleophilic Substitution (VNS) Reactions

The class-level electrophilicity data (10,000 times more reactive than nitrobenzene) positions 3-methyl-5-nitropyridine as a highly effective electrophilic partner in VNS reactions [1]. This enables C-H alkylation under mild conditions, providing access to functionalized pyridine derivatives that are challenging to obtain via classical Friedel-Crafts routes.

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